Cas no 2470441-28-0 (3-methylimidazo1,2-apyridin-6-amine dihydrochloride)

3-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic organic compound featuring an imidazopyridine core with an amine functional group at the 6-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways. Its rigid fused-ring structure contributes to strong binding affinity in receptor interactions. The high purity and well-defined chemical properties ensure reproducibility in research and development. Proper handling under controlled conditions is recommended due to its hygroscopic nature.
3-methylimidazo1,2-apyridin-6-amine dihydrochloride structure
2470441-28-0 structure
商品名:3-methylimidazo1,2-apyridin-6-amine dihydrochloride
CAS番号:2470441-28-0
MF:C8H11Cl2N3
メガワット:220.099039316177
MDL:MFCD32853293
CID:5669966
PubChem ID:154810477

3-methylimidazo1,2-apyridin-6-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2470441-28-0
    • Z4606336944
    • 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
    • EN300-27113359
    • 3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride
    • 3-methylimidazo1,2-apyridin-6-amine dihydrochloride
    • MDL: MFCD32853293
    • インチ: 1S/C8H9N3.2ClH/c1-6-4-10-8-3-2-7(9)5-11(6)8;;/h2-5H,9H2,1H3;2*1H
    • InChIKey: OVCFURVOJZTYID-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N12C=C(C=CC1=NC=C2C)N

計算された属性

  • せいみつぶんしりょう: 219.0330028g/mol
  • どういたいしつりょう: 219.0330028g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 148
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.3Ų

3-methylimidazo1,2-apyridin-6-amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27113359-5g
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
2470441-28-0 95%
5g
$2732.0 2023-09-11
Aaron
AR028VK5-100mg
3-methylimidazo[1,2-a]pyridin-6-aminedihydrochloride
2470441-28-0 95%
100mg
$474.00 2025-02-17
1PlusChem
1P028VBT-50mg
3-methylimidazo[1,2-a]pyridin-6-aminedihydrochloride
2470441-28-0 95%
50mg
$322.00 2024-05-21
1PlusChem
1P028VBT-100mg
3-methylimidazo[1,2-a]pyridin-6-aminedihydrochloride
2470441-28-0 95%
100mg
$465.00 2024-05-21
Aaron
AR028VK5-10g
3-methylimidazo[1,2-a]pyridin-6-aminedihydrochloride
2470441-28-0 95%
10g
$5597.00 2025-02-17
Enamine
EN300-27113359-1g
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
2470441-28-0 95%
1g
$943.0 2023-09-11
Enamine
EN300-27113359-10g
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
2470441-28-0 95%
10g
$4052.0 2023-09-11
Enamine
EN300-27113359-0.25g
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
2470441-28-0 95.0%
0.25g
$466.0 2025-03-20
Enamine
EN300-27113359-5.0g
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
2470441-28-0 95.0%
5.0g
$2732.0 2025-03-20
Enamine
EN300-27113359-1.0g
3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
2470441-28-0 95.0%
1.0g
$943.0 2025-03-20

3-methylimidazo1,2-apyridin-6-amine dihydrochloride 関連文献

3-methylimidazo1,2-apyridin-6-amine dihydrochlorideに関する追加情報

Comprehensive Overview of 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS No. 2470441-28-0)

3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS No. 2470441-28-0) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. Its unique structural features, including the imidazo[1,2-a]pyridine core, make it a valuable intermediate for drug discovery, particularly in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs). Researchers are increasingly exploring its potential in cancer therapy, neurodegenerative diseases, and anti-inflammatory applications, aligning with current trends in precision medicine.

The compound’s dihydrochloride salt form enhances solubility, a critical factor for bioavailability in in vitro and in vivo studies. Recent publications highlight its role in optimizing small-molecule libraries for high-throughput screening (HTS), addressing the growing demand for novel drug scaffolds. With the rise of AI-driven drug design, 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is frequently cited in cheminformatics databases, underscoring its relevance in computational chemistry and fragment-based drug discovery.

Analytical characterization of CAS No. 2470441-28-0 typically involves HPLC, NMR spectroscopy, and mass spectrometry to ensure purity, a key concern for researchers. The compound’s stability under various pH conditions is also a topic of interest, particularly for formulation development. Industry forums frequently discuss its synthetic routes, with Pd-catalyzed cross-coupling and microwave-assisted synthesis being popular methodologies.

From a commercial perspective, 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is listed by several fine chemical suppliers, catering to the expanding contract research organization (CRO) market. Its pricing and scalability are often compared to analogs like imidazo[1,2-b]pyridazine derivatives, reflecting the competitive landscape of heterocyclic building blocks. Environmental and regulatory compliance, such as REACH and GMP standards, further influence its adoption in industrial applications.

Emerging studies link this compound to epigenetic modulation, particularly in histone deacetylase (HDAC) research, a hot topic in oncology and immunotherapy. User queries often focus on its structure-activity relationships (SAR) and potential synergies with checkpoint inhibitors. These discussions are amplified by the compound’s mention in patent filings, such as those related to JAK-STAT signaling pathways.

In summary, 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS No. 2470441-28-0) represents a versatile tool for modern drug development. Its intersection with cutting-edge therapeutic areas and synthetic innovations ensures sustained interest across academia and industry, making it a staple in medicinal chemistry pipelines worldwide.

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